3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-methoxybenzaldehyde.
Condensation Reaction: The aldehyde undergoes a condensation reaction with a suitable ketone, such as pyruvic acid, in the presence of a base like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at room temperature for a period of 24-48 hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Comparison:
- Structural Differences: While these compounds share similar functional groups, their structural arrangements differ, leading to variations in their chemical and biological properties.
- Unique Features: 3-(5-Hydroxy-2-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific arrangement of hydroxy, methoxy, and ketone groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(5-hydroxy-2-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChI Key |
ZHYWLGJRDAYRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)CC(=O)C(=O)O |
Origin of Product |
United States |
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